4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034321-24-7
VCID: VC4304808
InChI: InChI=1S/C16H17N5O5S/c1-10-8-13(19-25-10)15-18-14(26-20-15)9-17-16(22)11-4-6-12(7-5-11)27(23,24)21(2)3/h4-8H,9H2,1-3H3,(H,17,22)
SMILES: CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C16H17N5O5S
Molecular Weight: 391.4

4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

CAS No.: 2034321-24-7

Cat. No.: VC4304808

Molecular Formula: C16H17N5O5S

Molecular Weight: 391.4

* For research use only. Not for human or veterinary use.

4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide - 2034321-24-7

Specification

CAS No. 2034321-24-7
Molecular Formula C16H17N5O5S
Molecular Weight 391.4
IUPAC Name 4-(dimethylsulfamoyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Standard InChI InChI=1S/C16H17N5O5S/c1-10-8-13(19-25-10)15-18-14(26-20-15)9-17-16(22)11-4-6-12(7-5-11)27(23,24)21(2)3/h4-8H,9H2,1-3H3,(H,17,22)
Standard InChI Key FPINJHMQFSKYGS-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Introduction

Key Features:

  • Functional Groups: Sulfonamide (-SO₂N(CH₃)₂), amide (-CONH-), and heterocyclic rings (isoxazole and oxadiazole).

  • Molecular Complexity: The combination of aromatic and heterocyclic systems suggests potential bioactivity, especially in targeting enzymes or receptors.

Synthesis

While specific synthesis details for this compound are not directly available in the sources, related methodologies for constructing similar scaffolds can be inferred:

  • Formation of Oxadiazole Rings:

    • Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    • Common reagents include phosphorus oxychloride (POCl₃) or carbodiimides.

  • Attachment of Isoxazole Rings:

    • Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes.

    • The methyl substitution on the isoxazole ring can be introduced during precursor synthesis.

  • Integration into Benzamide Framework:

    • The benzamide core is functionalized with a sulfonamide group through sulfonyl chloride derivatives.

    • The final coupling step may involve amide bond formation using coupling agents like EDC or DCC.

Potential Biological Activities

The structural features of this compound suggest it may exhibit the following activities:

Antimicrobial Activity

  • Compounds containing sulfonamide groups and heterocyclic rings (e.g., oxadiazole and isoxazole) are known to inhibit bacterial enzymes by mimicking natural substrates .

  • The presence of both electron-donating (methyl) and electron-withdrawing (sulfonamide) groups could enhance interactions with microbial targets.

Anticancer Potential

  • Heterocyclic compounds like oxadiazoles have been reported to show cytotoxic effects by interfering with DNA synthesis or inducing apoptosis .

  • The benzamide scaffold is commonly found in kinase inhibitors, suggesting potential activity against cancer-related pathways.

Table: Comparison of Related Compounds

Compound ClassActivityNotable Features
Benzene-sulfonamides AnticancerInduces apoptosis in HeLa and HCT-116 cells
Oxadiazole-based compounds Antimicrobial, AnticancerEffective against Gram-positive bacteria
Isoxazole derivatives Anti-inflammatoryInhibits COX enzymes; good drug-like properties

Analytical Characterization

For compounds like this, standard analytical techniques are used to confirm structure:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR provide information on chemical environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines 3D molecular geometry when crystals are available.

Applications and Future Directions

This compound's unique structure makes it a promising candidate for:

  • Drug Development:

    • Potential as an antimicrobial or anticancer agent.

    • Further optimization through structure-activity relationship (SAR) studies.

  • Biological Probing:

    • Can be used as a tool to study enzyme inhibition or receptor binding.

  • Material Science:

    • Heterocyclic compounds are sometimes explored for electronic or photonic applications.

Future research should focus on synthesizing analogs to explore its full pharmacological potential while assessing toxicity profiles for safe application.

This article provides an overview based on related research findings while emphasizing the importance of further experimental validation for this specific compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator